1-(5-Iodopent-1-en-1-yl)-4-methylbenzene
Description
Structural Features and Chemical Significance
The chemical utility of 1-(5-Iodopent-1-en-1-yl)-4-methylbenzene is derived directly from its distinct structural components. The interplay between the aryl-alkenyl moiety and the terminal alkyl iodide functionality offers orthogonal reactivity, enabling the molecule to participate in a diverse range of synthetic transformations.
Aryl-alkenyl frameworks, also known as styrenyl derivatives, are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and materials. Their importance in organic synthesis stems from the versatile reactivity of both the aromatic ring and the carbon-carbon double bond. This arrangement facilitates participation in numerous transition metal-catalyzed cross-coupling reactions, which are cornerstone methodologies for carbon-carbon and carbon-heteroatom bond formation. acs.org The conjugated system allows for the extension of molecular complexity, making these frameworks essential intermediates in the construction of larger, more functionalized molecules. nih.gov
Table 1: Key Synthetic Reactions Involving Aryl-Alkenyl Scaffolds
| Reaction Name | Catalyst | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Palladium | Organoboron Reagent | C(sp²)–C(sp²) |
| Heck Reaction | Palladium | Alkene | C(sp²)–C(sp²) |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C(sp²)–C(sp) |
| Stille Coupling | Palladium | Organotin Reagent | C(sp²)–C(sp²) |
| Olefin Metathesis | Ruthenium/Molybdenum | Alkene | C=C |
The terminal alkyl iodide in this compound represents a highly reactive electrophilic site. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions (e.g., S(_N)2). byjus.com This facilitates the straightforward introduction of a wide variety of nucleophiles at the end of the pentenyl chain. The "remote" positioning of the iodide is strategically significant, as it allows for chemical modifications to occur at a distance from the electronically sensitive aryl-alkenyl system. This feature is particularly useful for intramolecular cyclization reactions to form macrocycles or for tethering the molecule to other complex fragments without interfering with the conjugated core. Furthermore, alkyl iodides are effective precursors for generating carbon-centered radicals, which can be harnessed in polymerization processes or radical-mediated C-C bond formations. acs.orgnih.gov
Table 2: Representative Reactions of Alkyl Iodides
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Nucleophilic Substitution (S(_N)2) | Cyanide, Azide, Alkoxides, etc. | Nitriles, Azides, Ethers |
| Carbon-Carbon Bond Formation | Grignard Reagents, Organocuprates | Alkanes |
| Finkelstein Reaction | Sodium Iodide in Acetone | Alkyl Iodide (from other halides) |
| Elimination (E2) | Strong, non-nucleophilic base | Alkene |
| Radical Carbonylation | CO, Palladium catalyst, Light | Ketones, Esters, Amides |
Overview of Precedent Research on Related Iodinated Organic Compounds
The synthetic potential of this compound can be inferred from the extensive body of research on its constituent iodinated functionalities: iodinated arenes, alkenyl iodides, and alkyl iodides.
Iodinated arenes (aryl iodides) are among the most versatile intermediates in modern organic synthesis. rsc.org Their heightened reactivity compared to aryl chlorides and bromides makes them superior coupling partners in a multitude of transition metal-catalyzed reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. acs.org This enhanced reactivity is attributed to the lower dissociation energy of the C–I bond. acs.org The direct conversion of C–H bonds to C–I bonds is a highly attractive method for producing these valuable intermediates. rsc.org While traditional methods often rely on electrophilic aromatic substitution (S(_E)Ar), which can lead to mixtures of isomers, newer protocols have been developed for more regioselective iodination of arenes and heterocycles under milder conditions. nih.govacs.orgorganic-chemistry.org
Alkenyl iodides are prized for their reactivity in cross-coupling reactions, which typically proceed with retention of the double bond's stereochemistry. nih.gov This makes the stereoselective synthesis of alkenyl iodides a critical area of research. Methods to control the geometry (E or Z) of the product include modifications of the Wittig reaction, where β-oxido phosphonium (B103445) ylides react with electrophilic iodine sources to produce E-alkenyl iodides with high selectivity. acs.orgorganic-chemistry.org Alkenyl iodides are particularly effective in Negishi cross-couplings with organozinc reagents and in Heck reactions. nih.govnih.gov While both alkenyl bromides and iodides are reactive, iodides are often preferred for their superior reactivity and stability in certain contexts. nih.gov Their synthesis can sometimes be challenging, as they may undergo isomerization, but their utility as precursors to stereodefined complex molecules justifies the development of robust synthetic methods. acs.org
Alkyl iodides are powerful electrophiles for the formation of carbon-carbon bonds, a fundamental process in the assembly of organic molecules. They readily react with a wide range of carbon nucleophiles, including Grignard reagents and organoboron compounds, often catalyzed by transition metals like nickel or palladium. illinois.edu The development of these catalyzed reactions has enabled the coupling of alkyl iodides with reagents that contain β-hydrogens, overcoming a common limitation of β-hydride elimination. illinois.edu Beyond two-component couplings, alkyl iodides are key substrates in multicomponent cascade reactions. For instance, the interplay between radical chemistry and palladium catalysis allows for atom transfer carbonylation of alkyl iodides, incorporating carbon monoxide to synthesize esters, amides, and ketones. acs.org This highlights the versatility of the alkyl iodide group in constructing diverse and complex carbon frameworks. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
824431-53-0 |
|---|---|
Molecular Formula |
C12H15I |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
1-(5-iodopent-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C12H15I/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h3,5-9H,2,4,10H2,1H3 |
InChI Key |
YLTRYAQIFCOZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCCCI |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Iodopent 1 En 1 Yl 4 Methylbenzene
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 1-(5-Iodopent-1-en-1-yl)-4-methylbenzene, several key disconnections can be envisioned.
Strategies Involving Aryl-Alkenyl Coupling
One of the most prominent retrosynthetic strategies involves the disconnection of the C-C double bond, suggesting a formation through an aryl-alkenyl coupling reaction. This approach disconnects the molecule into a p-tolyl component and a five-carbon alkenyl iodide chain.
A primary consideration for this strategy is the use of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Sonogashira or Negishi coupling are particularly relevant. nih.govnobelprize.org In a Sonogashira coupling, a terminal alkyne is coupled with an aryl halide. libretexts.orgorganic-chemistry.orgyoutube.commdpi.com This would suggest a precursor such as 1-(p-tolyl)pent-4-en-1-yne, which could then be selectively hydroiodinated.
Alternatively, a Negishi coupling could be employed, which involves the reaction of an organozinc compound with an organic halide. nobelprize.org This would offer flexibility in the choice of coupling partners.
Approaches for Remote Alkene Formation and Iodination
Another retrosynthetic approach could involve the formation of the terminal iodide at a later stage of the synthesis. This strategy would focus on first constructing the 1-(pent-1-en-1-yl)-4-methylbenzene core, followed by a remote functionalization to introduce the iodine atom at the C-5 position. However, achieving selective terminal iodination of a pentenyl chain in the presence of a double bond and an aromatic ring presents a significant challenge. Standard iodination methods would likely react preferentially with the electron-rich double bond. Therefore, this approach is generally considered less synthetically viable compared to building the molecule with the iodide precursor.
Convergent and Linear Synthesis Pathways
The synthesis of this compound can be designed as either a linear or a convergent synthesis.
Direct Synthetic Routes
Direct synthetic routes aim to construct the target molecule from readily available precursors in a minimal number of steps. A highly plausible direct route to this compound involves the hydroiodination of a suitable precursor alkyne.
Hydroiodination of Precursor Alkynes (e.g., Alkynes with (4-methylphenyl)- and Hydroxyl/Leaving Group at Terminal Positions)
A key precursor for this route would be an enyne such as 1-(p-tolyl)pent-4-en-1-yne. The selective hydroiodination of the alkyne in the presence of the alkene is the critical step. The addition of HI across the triple bond would lead to the desired vinyl iodide.
The hydroiodination of alkynes can be achieved using various reagents and conditions, with significant implications for the regioselectivity (i.e., which carbon atom the iodine and hydrogen atoms bond to) and stereoselectivity (i.e., the E/Z configuration of the resulting double bond) of the product.
The addition of hydrogen halides to unsymmetrical alkynes generally follows Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms. lumenlearning.comlibretexts.orgpressbooks.pubbyjus.comlibretexts.org However, in the case of a terminal alkyne like 1-(p-tolyl)pent-4-en-1-yne, both carbons of the triple bond have one substituent. The regioselectivity will be influenced by the electronic effects of the p-tolyl group and the steric hindrance around the triple bond.
Modern synthetic methods offer greater control over the outcome of hydroiodination reactions. For instance, the use of in situ generated HI from reagents like molecular hydrogen and iodine in the presence of a rhodium complex has been shown to be highly selective. researchgate.net Such methods can provide excellent yields and high selectivity for the Markovnikov product from terminal alkynes, and predominantly E-isomers from internal alkynes. researchgate.net Another approach involves the use of iodine in combination with a reducing agent and a phosphine (B1218219), which has been reported to achieve highly regioselective hydroiodination of terminal alkynes to yield internal iodoalkenes.
The choice of reaction conditions is therefore crucial to ensure the formation of the desired isomer of this compound. The table below summarizes the expected outcomes based on different hydroiodination conditions.
| Reagent System | Expected Regioselectivity | Expected Stereoselectivity | Reference |
| HI (classical addition) | Mixture of regioisomers | Mixture of E/Z isomers | lumenlearning.combyjus.com |
| [Rh]-complex, H₂, I₂ | Markovnikov addition | Predominantly E-isomer | researchgate.net |
| I₂, PPh₃, H₂O | Internal iodoalkene | Not specified |
It is important to note that the remote alkene in the precursor 1-(p-tolyl)pent-4-en-1-yne could potentially interfere with the hydroiodination of the alkyne. However, alkynes are generally more reactive towards electrophilic addition than alkenes, suggesting that selective reaction at the triple bond is feasible under carefully controlled conditions.
Catalytic Systems in Hydroiodination (e.g., Manganese-Catalyzed Isomerization)
While direct manganese-catalyzed hydroiodination of a suitable diene precursor to form this compound is not extensively documented, the principles of manganese catalysis in alkene functionalization suggest a plausible pathway. Manganese catalysts are known to participate in the hydrofunctionalization and isomerization of alkenes. nih.govresearchgate.net These reactions often proceed through a metal hydride mechanism. nih.govnih.gov
A hypothetical manganese-catalyzed hydroiodination could involve the formation of a manganese hydride species in situ. This active catalyst could then add across one of the double bonds of a precursor like 1-(penta-1,4-dien-1-yl)-4-methylbenzene. Subsequent reductive elimination would yield the iodinated product.
Alternatively, a manganese-catalyzed isomerization could be employed to transform a less stable internal alkene to a more stable one, or to isomerize a terminal alkene into a desired internal position before another functionalization step. nih.govacs.org For instance, a manganese catalyst could facilitate the isomerization of a double bond within the pentenyl chain to the desired C1 position, although achieving high regioselectivity for the terminal iodo-substituted alkene would be a significant challenge. The mechanism for such isomerization typically involves the insertion of an olefin into a metal hydride bond, followed by a β-hydride elimination to furnish the isomerized product. nih.gov DFT calculations have supported an inner-sphere mechanism for these types of transformations. nih.govacs.org
Table 1: Plausible Manganese-Catalyzed Reactions Relevant to Alkene Functionalization
| Reaction Type | Catalyst System (Example) | Key Mechanistic Step | Potential Application |
| Alkene Isomerization | cis-[Mn(dippe)(CO)₂(κ²-BH₄)] | Hydride insertion followed by β-hydride elimination nih.gov | Positional control of the double bond in a pentenyl chain. |
| Alkene Hydrofunctionalization | Mn(I) or Mn(II) precatalysts | Formation of a Mn-centered radical or organometallic intermediate nih.govresearchgate.net | Introduction of functionalities across a double bond. |
Cross-Coupling Reactions for Aryl-Alkenyl Bond Formation (e.g., Suzuki-Miyaura, Sonogashira with appropriate precursors)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several methods are suitable for constructing the aryl-alkenyl linkage in this compound.
Suzuki-Miyaura Coupling: This reaction is a versatile method for coupling an organoboron compound with an organic halide. To synthesize the target molecule, one could couple 4-methylphenylboronic acid with a (1E)-1,5-diiodopent-1-ene or a related vinyl halide. Conversely, (E)-(5-iodopent-1-en-1-yl)boronic acid could be coupled with 1-iodo-4-methylbenzene. Palladium catalysts with bulky, electron-rich phosphine ligands are often effective for such transformations, even at room temperature. organic-chemistry.orgresearchgate.net
Sonogashira Coupling: While the Sonogashira reaction directly forms a bond between an sp² carbon and an sp carbon (alkyne), it can be used in a multi-step synthesis. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netjk-sci.com For instance, 1-iodo-4-methylbenzene could be coupled with a terminal alkyne like pent-4-en-1-yne using a palladium-copper co-catalyst system. The resulting enyne could then be selectively reduced to the corresponding alkene. This indirect approach offers another route to the desired carbon skeleton.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Conditions
| Reaction | Palladium Catalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | THF |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF |
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems. acs.org
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org The synthesis of this compound could be achieved by reacting 4-methylphenylmagnesium bromide with (1E)-1,5-diiodopent-1-ene in the presence of a nickel catalyst. rhhz.netnih.govresearchgate.net Nickel catalysts, often in the form of NiCl₂ with various ligands, can efficiently catalyze the formation of the aryl-alkenyl bond. nih.govresearchgate.netscispace.comrsc.org The presence of additives like 1,3-butadiene (B125203) has been shown to have a remarkable effect on the efficiency of some nickel-catalyzed couplings. scispace.com
Table 3: Nickel-Catalyzed Kumada Coupling Parameters
| Nickel Precatalyst | Ligand/Additive | Grignard Reagent | Halide Partner |
| NiCl₂ | None or NHC | 4-methylphenylmagnesium bromide | (1E)-1,5-diiodopent-1-ene |
| Ni(acac)₂ | 1,3-butadiene | (E)-(5-iodopent-1-en-1-yl)magnesium halide | 1-bromo-4-methylbenzene |
Olefin Metathesis Approaches to Construct the Pentene Chain
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. sigmaaldrich.cn A cross-metathesis reaction could be envisioned for the synthesis of the target molecule's backbone. For example, the cross-metathesis between 4-methylstyrene (B72717) and a suitable iodo-alkene, such as 5-iodopent-1-ene, could potentially form the desired product. This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. The success of this approach would depend on the relative reactivity of the two olefins and the potential for competing homodimerization.
Table 4: Potential Olefin Metathesis Strategy
| Metathesis Type | Olefin 1 | Olefin 2 | Catalyst (Example) |
| Cross-Metathesis | 4-methylstyrene | 5-iodopent-1-ene | Grubbs' 2nd Generation Catalyst |
Indirect Synthetic Strategies via Functional Group Interconversion
Indirect strategies involving the modification of a pre-assembled carbon skeleton are often highly effective.
Therefore, a plausible synthetic route would involve the initial synthesis of 1-(5-bromopent-1-en-1-yl)-4-methylbenzene or 1-(5-chloropent-1-en-1-yl)-4-methylbenzene using one of the cross-coupling methods described above. The resulting bromo- or chloro- derivative could then be readily converted to the final iodo-compound, this compound, via the Finkelstein reaction. This approach avoids the direct use of potentially less stable or accessible diiodo precursors in the cross-coupling step.
Alternatively, the iodoalkene moiety could be prepared from a corresponding alcohol, such as 4-penten-1-ol. The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by iodide. Direct conversion of the alcohol to the iodide is also possible using various reagents, such as triphenylphosphine (B44618) and iodine.
Table 5: Finkelstein Reaction for Halogen Exchange
| Starting Material | Reagent | Solvent | Product |
| 1-(5-bromopent-1-en-1-yl)-4-methylbenzene | NaI | Acetone | This compound |
| 1-(5-chloropent-1-en-1-yl)-4-methylbenzene | NaI | Acetone | This compound |
Introduction of the Iodopentenyl Moiety
The critical step in the synthesis of this compound is the formation of the carbon-carbon bond between the tolyl group and the pentenyl iodide chain, or the introduction of the iodide at a later stage. Several strategies can be employed to achieve this.
One potential pathway involves the coupling of a tolyl-containing organometallic reagent with a suitable pentenyl iodide electrophile. For instance, a Grignard reagent or an organolithium species derived from 4-bromotoluene (B49008) or 4-iodotoluene (B166478) could react with a 1,5-diiodopent-1-ene (B14403687) precursor. However, controlling regioselectivity in such a reaction could be challenging.
A more controlled and widely applicable approach is the use of transition-metal-catalyzed cross-coupling reactions. For example, a Heck reaction between 4-iodotoluene and pent-1-en-5-ol, followed by iodination of the terminal alcohol, could be a viable route. Alternatively, a Suzuki or Stille coupling of a tolylboronic acid (or its ester) or a tolylstannane with a vinyl iodide partner bearing the iodopentyl side chain could be employed.
Another effective method for the direct synthesis of alkenyl iodides involves the indium-catalyzed iodoalkylation of alkynes with alcohols and aqueous HI. rsc.org This suggests a convergent approach where 4-methylphenylacetylene could potentially react with 3-iodopropan-1-ol in the presence of an indium catalyst to construct the desired framework, although the specific conditions for this transformation would need to be optimized.
Hydroboration-iodination of an appropriate alkyne precursor also presents a powerful tool for the stereoselective synthesis of vinyl iodides. acs.org In this scenario, 5-(p-tolyl)pent-4-yn-1-ol could be synthesized and subsequently undergo hydroboration followed by iodination to yield the target molecule with defined stereochemistry.
Finally, alkyl iodides can be synthesized from the corresponding alcohols. organic-chemistry.org Thus, a precursor alcohol, 5-(p-tolyl)pent-4-en-1-ol, could be synthesized through various olefination methods, and the terminal hydroxyl group could then be converted to an iodide using reagents such as triphenylphosphine, iodine, and imidazole, or via the Finkelstein reaction on a corresponding tosylate or mesylate.
Stereochemical Control in Synthesis
The double bond in this compound can exist as either the (E) or (Z) isomer. The control of this stereochemistry is a crucial aspect of its synthesis.
Achieving (E/Z) Stereoselectivity of the Alkenyl Moiety
The stereochemical outcome of the alkenyl moiety is highly dependent on the chosen synthetic route. Several modern synthetic methods offer excellent control over the geometry of the double bond in trisubstituted alkenes. snnu.edu.cn
For instance, copper hydride-catalyzed alkyne hydroalkylation has been shown to produce Z-configured alkenes with high selectivity. nih.gov A plausible route could involve the hydroalkylation of an internal alkyne with an appropriate alkyl halide. The reaction of a vinylcopper intermediate with an alkyl iodide typically proceeds with retention of configuration, providing access to Z-alkenes. nih.gov
Conversely, hydroboration-iodination of terminal alkynes is a well-established method for the synthesis of (E)-vinyl iodides. acs.org By carefully selecting the hydroborating agent, one can achieve high stereoselectivity. For internal alkynes, the regioselectivity of the hydroboration would also need to be controlled.
Nickel-catalyzed hydroalkylation of alkynyl boronamides has also emerged as a powerful method for the regio- and diastereoselective synthesis of trisubstituted alkenes. researchgate.netresearchgate.net This methodology could potentially be adapted to generate either the (E) or (Z) isomer with high fidelity by tuning the ligands and reaction conditions.
The Wittig reaction and its modifications, such as the Schlosser modification for E-selectivity and the use of salt-free conditions for Z-selectivity, are classic methods for alkene synthesis. A Wittig reaction between a p-methylbenzylphosphonium ylide and a suitable aldehyde containing the iodopentyl chain, or vice versa, could be employed. The Horner-Wadsworth-Emmons reaction typically provides excellent E-selectivity.
Below is an interactive data table summarizing the expected stereochemical outcomes of different synthetic methods.
| Synthetic Method | Typical Stereochemical Outcome | Key Intermediates/Reagents |
| Copper Hydride-Catalyzed Alkyne Hydroalkylation | Z-selective | Vinylcopper intermediate, alkyl iodide nih.gov |
| Hydroboration-Iodination of Terminal Alkynes | E-selective | Vinylborane intermediate acs.org |
| Nickel-Catalyzed Hydroalkylation of Alkynyl Boronamides | High regio- and diastereoselectivity | Alkynyl boronamides, alkyl halides researchgate.netresearchgate.net |
| Horner-Wadsworth-Emmons Reaction | E-selective | Phosphonate ester, aldehyde/ketone |
| Wittig Reaction (salt-free) | Z-selective | Non-stabilized ylide, aldehyde/ketone |
Diastereoselective and Enantioselective Approaches
If chiral centers are introduced during the synthesis of precursors or the compound itself, diastereoselective and enantioselective strategies become relevant. While the target molecule, this compound, is achiral, the synthesis of derivatives or more complex analogues could involve chiral intermediates.
For instance, if a chiral center were present on the pentenyl chain, its stereochemistry could influence the facial selectivity of reactions at the double bond or adjacent positions. Diastereoselective synthesis of trisubstituted olefins can be achieved using strategies like the silicon-tether ring-closing metathesis. rsc.org
Enantioselective synthesis would be pertinent if the tolyl group or the side chain contained prochiral elements that are differentiated in a catalytic asymmetric reaction. For example, enantioselective hydrofunctionalization of alkenes, such as hydrocarbamoylation, can be achieved using dual copper hydride and palladium catalysis to create chiral centers with high enantioselectivity. nih.gov While not directly applicable to the synthesis of the achiral target compound, these principles are crucial in the broader context of substituted alkene synthesis.
Catalytic enantioselective protoboration of disubstituted allenes can generate alkenylboron compounds with high enantiomeric purity, which can then be further functionalized. acs.org This highlights the potential for creating chiral building blocks that could be incorporated into more complex structures related to the target molecule.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.
Solvent Selection and Waste Minimization
The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For instance, some palladium-catalyzed coupling reactions can be performed in mixtures of water and recyclable solvents like polyethylene (B3416737) glycol (PEG). psu.edu
Waste minimization is another core principle of green chemistry. This can be achieved by designing atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. Additionally, developing one-pot procedures or tandem reactions can reduce the number of work-up and purification steps, thereby minimizing solvent and material waste. snnu.edu.cn For example, a one-pot iodination followed by a subsequent reaction can streamline the synthetic process. snnu.edu.cn
Catalyst Design and Reusability
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. The development of highly active and selective catalysts is crucial. For instance, palladium catalysts are widely used in cross-coupling reactions. Designing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loadings, reducing cost and metal contamination in the final product.
Catalyst reusability is another important aspect. Heterogenizing homogeneous catalysts by immobilizing them on solid supports can facilitate their separation from the reaction mixture and allow for their reuse. For example, PdCl2(PPh3)2 in a mixture of water and poly(ethylene glycol) (PEG-2000) has been shown to be a recyclable catalyst system for carbonylative Sonogashira coupling reactions. psu.edu Similar principles could be applied to the synthesis of the target molecule. The development of catalyst- and oxidant-free halogenation systems, where inexpensive and bifunctional N-haloimides are used, also represents a greener approach. snnu.edu.cn
Reactivity and Chemical Transformations of 1 5 Iodopent 1 En 1 Yl 4 Methylbenzene
Reactions at the Vinyl Iodide Moiety
The vinyl iodide moiety is a particularly reactive site, primarily serving as an excellent electrophile in various transition metal-catalyzed cross-coupling reactions. Vinyl iodides are generally more reactive than their bromide or chloride counterparts, often allowing for milder reaction conditions.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck)
The carbon-iodine bond of the vinyl iodide is readily susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful carbon-carbon bond-forming reactions.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinyl iodide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Vinyl iodides are highly reactive substrates in Sonogashira couplings, often proceeding at room temperature. wvu.eduvisualizeorgchem.com This transformation would convert the vinyl iodide of 1-(5-Iodopent-1-en-1-yl)-4-methylbenzene into a conjugated enyne system.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the vinyl iodide with an organoboron compound, such as a boronic acid or ester. This palladium-catalyzed reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. The reaction with a suitable alkylborane would result in the formation of a substituted diene with retention of the alkene stereochemistry. organic-chemistry.orgwikipedia.org
Heck Reaction: In the Heck reaction, the vinyl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted alkene, with the reaction favoring trans products. masterorganicchemistry.com
Table 1: Representative Cross-Coupling Reactions of Vinyl Iodides This table presents data from analogous systems to illustrate the expected reactivity.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp | Conjugated Enyne |
| Suzuki-Miyaura | Alkylborane | PdCl₂(dppf) | NaOH | THF | 65 | Substituted Diene |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Disubstituted Alkene |
Nucleophilic Substitutions and Additions
Direct nucleophilic substitution on a vinyl iodide via traditional SN1 or SN2 mechanisms is generally difficult. The sp²-hybridized carbon of the vinyl group makes backside attack for an SN2 reaction sterically hindered and the formation of a vinylic cation for an SN1 reaction is energetically unfavorable. masterorganicchemistry.compressbooks.pub However, under specific conditions, such as those involving radical pathways or transition-metal catalysis, substitution can be achieved.
While direct nucleophilic substitution is challenging, the electron-withdrawing nature of the iodide can activate the double bond towards nucleophilic attack under certain circumstances, though this is less common than the cross-coupling reactions.
Reactions at the Terminal Alkyl Iodide
The terminal alkyl iodide presents a classic site for nucleophilic substitution and the formation of organometallic reagents. Its reactivity is generally orthogonal to that of the vinyl iodide under non-catalytic nucleophilic conditions.
Alkylation Reactions
The primary alkyl iodide is an excellent electrophile for SN2 reactions with a variety of nucleophiles. This allows for the extension of the carbon chain and the introduction of diverse functional groups.
With Enolates: Ketone or ester enolates, typically generated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can displace the iodide to form a new carbon-carbon bond. masterorganicchemistry.comacs.org This is a powerful method for constructing more complex carbon skeletons.
With Organocuprates: Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft nucleophiles that are highly effective for the alkylation of primary alkyl iodides. byjus.comorganicchemistrytutor.com These reagents are generally less prone to side reactions like elimination compared to more basic organometallic reagents. byjus.com
With Other Stabilized Carbanions: Nucleophiles derived from terminal alkynes (acetylides) or cyanides can also readily displace the terminal iodide, leading to the formation of internal alkynes or nitriles, respectively. khanacademy.orglibretexts.org
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium, Organozinc) and Subsequent Reactions
The terminal alkyl iodide can be converted into various organometallic reagents, which in turn can react with a wide array of electrophiles.
Grignard Reagents: Reaction with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent. ntu.edu.sgjove.com These organomagnesium compounds are strong nucleophiles and bases that readily react with electrophiles like aldehydes, ketones, and epoxides to form alcohols. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org
Organolithium Reagents: Treatment with lithium metal or via lithium-halogen exchange can generate the corresponding organolithium reagent. wvu.edupressbooks.pub Organolithiums are generally more reactive than Grignard reagents and will react with a similar range of electrophiles. wvu.educhemistrysteps.com
Organozinc Reagents: Organozinc reagents can be prepared by the direct insertion of zinc metal, often activated with reagents like LiCl, into the carbon-iodine bond. wikipedia.orgleah4sci.com These reagents are less reactive than their Grignard or organolithium counterparts, which allows for excellent functional group tolerance. They are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with various organic halides. byjus.combyjus.comjove.com
Table 2: Formation and Reaction of Organometallic Reagents from a Terminal Alkyl Iodide This table presents data from analogous systems to illustrate the expected reactivity.
| Organometallic Reagent | Method of Formation | Subsequent Reaction with Electrophile | Product Type |
| Grignard (R-MgI) | Mg, THF | Benzaldehyde, then H₃O⁺ | Secondary Alcohol |
| Organolithium (R-Li) | 2 Li, Pentane | Ethylene Oxide, then H₃O⁺ | Primary Alcohol |
| Organozinc (R-ZnI) | Zn, LiCl, THF | Phenyl Bromide, Pd(PPh₃)₄ (Negishi Coupling) | Alkylated Arene |
Reactions at the Alkene Double Bond
The alkene double bond in this compound is susceptible to electrophilic addition reactions. The presence of the vinyl iodide and the tolyl group can influence the regioselectivity of these additions.
Common electrophilic addition reactions include:
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) across the double bond would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon bearing the tolyl group and the halide adding to the carbon bearing the iodine. youtube.comleah4sci.comkhanacademy.orgmasterorganicchemistry.com
Hydration: Acid-catalyzed hydration (using aqueous acid) or oxymercuration-demercuration would also lead to the Markovnikov addition of water, forming an alcohol. pressbooks.pubmasterorganicchemistry.comntu.edu.sgjove.comchemistrysteps.com Conversely, hydroboration-oxidation would result in the anti-Markovnikov addition of water. wvu.eduorganic-chemistry.orgwikipedia.orgbyjus.comlibretexts.org
Halogenation: The addition of halogens like Br₂ or Cl₂ would proceed via a halonium ion intermediate, leading to the anti-addition of the two halogen atoms. libretexts.orgfiveable.mechemguide.co.uk The use of iodine for this purpose is less common due to the reversibility of the reaction. chemguide.co.ukmanac-inc.co.jp
Halohydrin Formation: In the presence of a halogen and water, a halohydrin is formed, again via a halonium ion intermediate, with the hydroxyl group adding to the more substituted carbon. masterorganicchemistry.combyjus.comkhanacademy.orgreddit.com
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would form an epoxide. visualizeorgchem.comacs.orgleah4sci.comlibretexts.org
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (catalytically) with an oxidant, or cold, dilute potassium permanganate (B83412). organic-chemistry.orgwikipedia.orgjove.commasterorganicchemistry.comlibretexts.org
Ozonolysis: Cleavage of the double bond using ozone, followed by a reductive or oxidative workup, would yield carbonyl compounds. masterorganicchemistry.comwikipedia.orgbyjus.comjove.comlibretexts.org
Table 3: Electrophilic Addition Reactions at the Alkene Double Bond This table presents data from analogous systems to illustrate the expected reactivity.
| Reaction Type | Reagents | Regio/Stereoselectivity | Product Type |
| Hydrohalogenation | HBr | Markovnikov | Alkyl Bromide |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Markovnikov | Alcohol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov, Anti-addition of OH and HgOAc | Alcohol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov, Syn-addition | Alcohol |
| Halogenation | Br₂ | Anti-addition | Vicinal Dibromide |
| Halohydrin Formation | Br₂, H₂O | Markovnikov (OH), Anti-addition | Bromohydrin |
| Epoxidation | mCPBA | Syn-addition | Epoxide |
| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Syn-addition | Vicinal Diol |
| Ozonolysis | 1. O₃ 2. DMS | Cleavage | Aldehydes/Ketones |
Hydrogenation and Reduction
The unsaturated carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, and would be expected to reduce the double bond to a single bond, yielding 1-(5-iodopentyl)-4-methylbenzene.
Concurrently, the carbon-iodine bond can also undergo reduction, a process that can sometimes be achieved under similar catalytic hydrogenation conditions, or by using other reducing agents like lithium aluminum hydride or tin hydrides. The relative ease of reduction of the double bond versus the carbon-iodine bond would depend on the specific reagents and reaction conditions employed.
Table 1: Predicted Products of Hydrogenation and Reduction
| Starting Material | Reagents and Conditions | Predicted Major Product |
| This compound | H₂, Pd/C | 1-(5-Iodopentyl)-4-methylbenzene |
| This compound | LiAlH₄ | 1-(Pent-1-en-1-yl)-4-methylbenzene |
| This compound | H₂, Raney Ni (harsher conditions) | 1-Pentyl-4-methylbenzene |
Epoxidation and Hydroxylation
The double bond of this compound can undergo epoxidation upon treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. This reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond.
Furthermore, hydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (KMnO₄) under cold, dilute, and basic conditions. These reactions would result in the formation of a diol at the site of the former double bond.
Cycloaddition Reactions
The alkene functionality in this compound can potentially participate in cycloaddition reactions. For instance, it could act as a dienophile in a Diels-Alder reaction if reacted with a suitable diene. The stereochemistry and regiochemistry of such a reaction would be influenced by the steric and electronic properties of the substituents on both the diene and the dienophile. While specific examples for this molecule are not prevalent, the general reactivity of substituted alkenes in cycloadditions is a fundamental concept in organic chemistry.
Reactions Involving the p-Tolyl Group
The aromatic p-tolyl group is another reactive site within the molecule.
Electrophilic Aromatic Substitution (considering directing effects)
The p-tolyl group consists of a benzene (B151609) ring substituted with a methyl group and the iodopentenyl side chain. The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. msu.edu This means that incoming electrophiles will preferentially add to the positions ortho to the methyl group. The iodopentenyl side chain, being an alkyl group, is also weakly activating and ortho-, para-directing.
Given that the two substituents are para to each other, their directing effects reinforce each other, directing incoming electrophiles to the two equivalent positions ortho to the methyl group (and meta to the iodopentenyl group). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com The first step of these reactions is the rate-determining formation of a positively charged intermediate known as a benzenonium ion or a sigma complex. msu.eduyoutube.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 1-(5-Iodopent-1-en-1-yl)-2-nitro-4-methylbenzene |
| Bromination | Br⁺ | 2-Bromo-1-(5-Iodopent-1-en-1-yl)-4-methylbenzene |
| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Iodopent-1-en-1-yl)-2-acyl-4-methylbenzene |
Tandem and Cascade Reactions
The presence of both a double bond and a terminal iodide allows for the possibility of tandem or cascade reactions, particularly those involving intramolecular cyclization.
Intramolecular Cyclization Strategies
The structure of this compound is well-suited for intramolecular cyclization reactions. For example, radical cyclization can be initiated by the formation of a radical at the carbon bearing the iodine atom, which can then attack the double bond to form a five- or six-membered ring, depending on the regioselectivity of the radical addition.
Alternatively, transition metal-catalyzed cyclizations, such as those employing palladium or nickel catalysts, could facilitate the formation of cyclic products. These reactions often proceed through an oxidative addition of the metal to the carbon-iodine bond, followed by intramolecular insertion of the double bond into the metal-carbon bond, and subsequent reductive elimination to furnish the cyclic product and regenerate the catalyst. The specific outcome of these reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions.
Domino Processes
Palladium-catalyzed domino processes involving substrates with similar structural motifs, such as an iodoalkenyl group linked to an arene, often commence with an intramolecular Heck reaction. wikipedia.orgorganicreactions.org This initial cyclization creates a new ring system and a reactive organopalladium intermediate, which can then engage in subsequent bond-forming steps. The specific outcome of the domino sequence is highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and additives.
A plausible domino process for this compound would involve an initial intramolecular Heck cyclization to form a six-membered ring. The resulting alkylpalladium intermediate could then undergo a second cyclization via C-H activation of the tolyl group, leading to the formation of a polycyclic system. This type of reaction sequence, often referred to as a Heck-Heck cascade or Heck/direct arylation, has been documented for analogous systems and provides a powerful method for the rapid construction of complex molecular architectures. nih.gov
The intramolecular Heck reaction is a powerful tool for forming carbocyclic and heterocyclic compounds. wikipedia.org In the context of this compound, a 6-exo-trig cyclization is sterically and electronically favored, leading to a six-membered ring with an exocyclic double bond. wikipedia.org The subsequent C-H activation step would then involve the ortho C-H bond of the tolyl group, resulting in the formation of a new five-membered ring fused to the initially formed cyclohexane (B81311) ring.
Below is a table detailing a representative domino reaction for a substrate structurally analogous to this compound, based on established palladium-catalyzed methodologies.
Interactive Data Table: Representative Palladium-Catalyzed Domino Reaction
| Parameter | Details |
| Starting Material | This compound |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) |
| Base | Ag₂CO₃ (Silver carbonate) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 80 °C |
| Proposed Product | Polycyclic compound formed via intramolecular Heck cyclization followed by C-H activation. |
| Reaction Type | Domino (Cascade) Reaction |
The research findings for similar domino processes indicate that the choice of ligand is crucial in controlling the reaction pathway and achieving high yields. Phosphine (B1218219) ligands, such as P(o-tol)₃, are commonly employed to stabilize the palladium catalyst and promote the desired reactivity. The use of a silver salt, like silver carbonate, often serves to scavenge the iodide ion, which can inhibit the catalyst, and to promote a cationic pathway for the Heck reaction, which can be more efficient in certain cases.
While no specific studies on the domino processes of this compound have been reported, the extensive literature on intramolecular Heck reactions and subsequent C-H functionalization of related iodoalkenyl arenes provides a strong basis for predicting its reactivity in such transformations. wikipedia.orgorganicreactions.orgnih.gov These processes are of significant interest for the synthesis of complex organic molecules, including natural products and materials with novel electronic properties. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, are crucial for the unambiguous structural elucidation of organic molecules. However, specific chemical shift assignments, coupling constants, and correlation spectra for 1-(5-Iodopent-1-en-1-yl)-4-methylbenzene are not documented in the available resources.
Specific, experimentally verified ¹H NMR and ¹³C NMR data for this compound are not available. The generation of a detailed data table with chemical shifts (δ) and coupling constants (J) would require experimental acquisition and is not present in the surveyed literature.
While 2D NMR techniques are standard for confirming molecular structures, no published studies were found that apply COSY, HSQC, HMBC, or NOESY experiments to this compound. Such analyses would be essential to confirm the connectivity of atoms within the molecule.
The stereochemistry of the double bond in this compound (E/Z isomerism) would typically be determined using Nuclear Overhauser Effect (NOE) experiments. However, no such experimental data or stereochemical assignment for this specific compound has been reported in the available sources.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
There is no reported High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS would be necessary to experimentally confirm its exact mass and elemental formula (C₁₂H₁₅I).
Detailed analysis of the fragmentation patterns of this compound under Electron Ionization (EI) or Electrospray Ionization (ESI) conditions has not been published. This information would be valuable for confirming the structural components of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: a vinyl iodide, a para-substituted aromatic ring, and an aliphatic chain.
A detailed analysis of the expected vibrational modes provides a comprehensive understanding of the molecule's structure. The presence of the vinyl iodide moiety is anticipated to give rise to a C=C stretching vibration in the region of 1600-1650 cm⁻¹. The carbon-iodine (C-I) bond, being a weaker bond, is expected to produce a stretching absorption at the lower end of the spectrum, typically in the range of 500-600 cm⁻¹.
The aromatic nature of the 4-methylbenzene group will be evidenced by several characteristic peaks. Aromatic C=C stretching vibrations are expected to appear as a series of absorptions between 1450 cm⁻¹ and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region. For a para-substituted benzene ring, a strong absorption is expected in the range of 800-840 cm⁻¹.
The aliphatic portions of the molecule, the pentenyl chain and the methyl group, also have distinct IR signatures. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are anticipated to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The bending vibrations for these groups are expected in the 1375-1470 cm⁻¹ region.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Vinyl Iodide | C=C Stretch | 1600-1650 |
| =C-H Stretch | 3010-3040 | |
| =C-H Out-of-plane Bend | 910-990 | |
| C-I Stretch | 500-600 | |
| p-Substituted Benzene | Aromatic C=C Stretch | 1450-1600 |
| Aromatic C-H Stretch | 3000-3100 | |
| C-H Out-of-plane Bend | 800-840 | |
| Alkyl Chain | -CH₂ & -CH₃ Stretch | 2850-2960 |
| -CH₂ & -CH₃ Bend | 1375-1470 |
X-ray Crystallography (if suitable crystals can be obtained for derivatives or intermediates)
The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is then analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.
For this compound, X-ray crystallographic analysis would unequivocally confirm the geometry of the double bond (E or Z configuration) and the relative orientation of the tolyl group and the iodopentenyl chain. It would also provide precise measurements of the C-I, C=C, and aromatic C-C bond lengths, offering insights into the electronic effects of the substituents. Furthermore, the crystal packing arrangement would reveal the nature and extent of intermolecular interactions, such as van der Waals forces, which govern the solid-state properties of the compound.
A significant challenge in X-ray crystallography is the growth of high-quality single crystals suitable for diffraction experiments. For many organic compounds, especially oils or low-melting solids, obtaining such crystals can be a difficult and time-consuming process. In cases where the parent compound does not readily crystallize, the synthesis of a crystalline derivative is often pursued.
The table below outlines the type of structural information that could be obtained from a successful X-ray crystallographic study of a suitable crystal.
| Structural Parameter | Information Gained |
| Bond Lengths | Precise measurement of all interatomic distances (e.g., C-I, C=C, C-C). |
| Bond Angles | Accurate determination of the angles between bonded atoms. |
| Torsion Angles | Description of the conformation of the molecule, including the planarity of the double bond and the orientation of the substituents. |
| Stereochemistry | Unambiguous assignment of the stereochemistry at the double bond. |
| Crystal Packing | Understanding of the arrangement of molecules in the crystal lattice and the nature of intermolecular forces. |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Energy Minimization
A comprehensive conformational analysis of 1-(5-Iodopent-1-en-1-yl)-4-methylbenzene would be the foundational step in its theoretical characterization. This would involve mapping the potential energy surface of the molecule by systematically rotating the single bonds. Key areas of interest for conformational flexibility would include:
Rotation around the C-C bond connecting the vinyl group to the benzene (B151609) ring.
Rotation around the C-C bonds within the pentenyl chain.
The primary objective of this analysis would be to identify the most stable conformers, which are the geometries corresponding to the global and local minima on the potential energy surface. Energy minimization calculations, employing methods such as molecular mechanics (e.g., MMFF94) or, more accurately, quantum mechanical methods, would be used to optimize the geometry of these conformers. The results would provide insights into the preferred three-dimensional structure of the molecule, which is essential for understanding its reactivity and spectroscopic properties.
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) would be a powerful tool for investigating the electronic structure of this compound. These calculations would provide a wealth of information, including:
Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. The distribution of these frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.
Electron Density Distribution and Electrostatic Potential Maps: These calculations would visualize the electron distribution within the molecule, highlighting regions of high and low electron density. The electrostatic potential map would indicate the electron-rich (negative potential) and electron-poor (positive potential) areas, providing a guide to intermolecular interactions and the initial stages of chemical reactions.
Atomic Charges: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) could be used to calculate the partial atomic charges on each atom. This information would be valuable for understanding the polarity of bonds and the electrostatic interactions within the molecule and with other species.
A suitable combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials for iodine) would be chosen to ensure the accuracy of the calculations.
Spectroscopic Data Prediction and Validation (NMR, IR)
Theoretical calculations can be instrumental in predicting and interpreting spectroscopic data.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data for validation of the calculated structure. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformers and their relative populations.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum would show characteristic peaks for the various functional groups present in the molecule, such as the C=C stretching of the alkene and the aromatic ring, C-H stretching vibrations, and the C-I stretching frequency. This predicted spectrum would be a valuable tool for the identification and characterization of the compound.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry provides a powerful avenue for exploring the mechanisms of reactions involving this compound. For a hypothetical reaction, computational methods could be used to:
Locate Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical structure for understanding the reaction mechanism. Computational algorithms can be used to locate and optimize the geometry of the transition state.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state connects the reactants and the products on the potential energy surface, thus validating the proposed reaction pathway.
Such studies would provide a detailed, atomistic understanding of how chemical transformations of this molecule occur.
Prediction of Reactivity and Selectivity
Building upon the electronic structure calculations, theoretical models can be used to predict the reactivity and selectivity of this compound in various chemical reactions.
Stereoselectivity and Regioselectivity: In reactions where multiple products can be formed, computational chemistry can be used to predict the stereoselectivity and regioselectivity. By calculating the activation energies for the different possible reaction pathways leading to the various products, the most favorable pathway and, consequently, the major product can be determined.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Due to the limited specific research on "1-(5-Iodopent-1-en-1-yl)-4-methylbenzene," a summary of key findings and contributions remains largely speculative. The primary contribution of any initial research on this compound would be the successful synthesis and characterization of a novel molecule containing a vinyl iodide, a methylbenzene group, and a five-carbon chain. The presence of these functional groups suggests potential for a variety of chemical transformations, making it a target of interest for synthetic chemists.
Challenges and Limitations in its Synthesis and Reactivity
The synthesis of "this compound" is anticipated to present several challenges. A key difficulty lies in the stereoselective formation of the vinyl iodide. Achieving high stereoselectivity (either E or Z configuration) at the double bond is often a significant hurdle in organic synthesis and would likely require carefully controlled reaction conditions and potentially the use of specialized reagents or catalysts.
Another challenge is the potential for side reactions. The presence of the iodine atom, a good leaving group, and the double bond makes the molecule susceptible to various competing reactions, such as elimination, addition, and rearrangement, which could lower the yield of the desired product. The purification of the final compound from these byproducts could also prove to be a complex task.
Prospective Research Avenues
The scarcity of information on "this compound" opens up numerous avenues for future research.
Exploration of New Synthetic Pathways
A primary focus of future research would be the development of efficient and stereoselective synthetic routes to "this compound." This could involve exploring various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, followed by iodination. Alternatively, hydroiodination of a suitable alkyne precursor could be investigated. The development of a robust synthetic method would be the gateway to further studies of this compound.
Investigation of Novel Reactivity Patterns
Once a reliable synthetic route is established, a thorough investigation of the reactivity of "this compound" would be a logical next step. Its potential as a substrate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, would be of particular interest. These reactions could leverage the vinyl iodide moiety to form new carbon-carbon bonds, leading to the synthesis of more complex molecules. The influence of the p-tolyl group on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation.
Extension to Analogous Compounds with Varied Functionalities
Future work could also extend to the synthesis and study of analogous compounds. By varying the substituent on the benzene (B151609) ring or altering the length of the carbon chain, a library of related molecules could be generated. This would allow for a systematic study of how these structural modifications impact the physical, chemical, and potentially biological properties of the compounds. For example, introducing electron-donating or electron-withdrawing groups on the aromatic ring could significantly alter the reactivity of the vinyl iodide.
Q & A
Q. What are the recommended synthetic strategies for 1-(5-Iodopent-1-en-1-yl)-4-methylbenzene?
Common methods involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings). For example, iodinated alkenes can be coupled with 4-methylbenzene precursors using bases like NaH in THF under controlled temperatures. Optimized protocols from analogous compounds suggest yields can vary (e.g., 34% in similar syntheses), necessitating adjustments in catalyst loading or reaction time .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Critical for confirming regiochemistry and substituent effects. For example, alkenyl protons in similar compounds show distinct coupling constants (e.g., ) and chemical shifts (e.g., 7.41–7.32 ppm for aromatic protons) .
- GC-MS : Validates molecular weight (e.g., observed m/z 356 for a brominated analog) .
- IR Spectroscopy : Identifies functional groups like C-I stretches (~500 cm⁻¹).
Q. What safety protocols are critical when handling iodinated aromatic compounds?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
- Segregate halogenated waste and dispose via certified services to prevent environmental contamination .
- Avoid light exposure to prevent iodine release or decomposition .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions during synthesis?
Low yields may stem from catalyst deactivation or side reactions. Strategies include:
- Catalyst Optimization : Use Pd with bulky ligands (e.g., XPhos) to enhance stability.
- Reagent Stoichiometry : Excess Grignard reagents (1.5 equiv) improve conversion in analogous reactions .
- Inert Conditions : Degassing solvents (e.g., CH₂Cl₂) reduces oxidative side products .
Q. How can discrepancies in NMR data for iodinated alkenes be resolved?
Discrepancies may arise from solvent polarity or dynamic processes. Solutions include:
- 2D NMR (COSY/HSQC) : Clarifies connectivity in complex mixtures.
- Computational Validation : Compare experimental shifts with DFT-predicted values for regioisomers.
- Variable Temperature NMR : Detects conformational equilibria in alkenyl groups .
Q. What role does this compound play in multidisciplinary research?
- Medicinal Chemistry : Derivatives of iodopentene are explored as enzyme inhibitors (e.g., serine proteases) .
- Materials Science : Acts as a precursor for functionalized polymers or liquid crystals.
- Collaborative Challenges : Requires integration of synthetic chemistry with computational modeling or bioassays to validate applications .
Methodological Considerations
Q. How to optimize reaction conditions for iodinated intermediates?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated substrates.
- Temperature Control : Low temperatures (0°C) minimize iodine elimination during coupling .
- Workup Procedures : Use quenching agents (e.g., H₂O) and extraction with EtOAc to isolate sensitive products .
Q. What are the key challenges in scaling up synthesis for research applications?
- Purification : Silica gel chromatography may struggle with iodinated byproducts; consider recrystallization.
- Yield Reproducibility : Batch-to-batch variability in catalyst activity requires rigorous quality control (e.g., GC-MS monitoring) .
Data Analysis and Interpretation
Q. How to interpret conflicting GC-MS data for halogenated analogs?
Q. How to validate the regioselectivity of iodinated alkenes?
- NOE Experiments : Confirm spatial proximity of substituents.
- Cross-Coupling Reactivity : Test participation in Sonogashira or Stille reactions, where regiochemistry dictates reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
